



A Comprehensive Technical Guide to the Primary Structure of Aurein 1.2

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the primary structure of **Aurein 1.2**, an antimicrobial and anticancer peptide. The information herein is curated for professionals in the fields of biochemical research and pharmaceutical development, presenting quantitative data, experimental methodologies, and structural representations in a clear and accessible format.

Primary Structure and Composition

Aurein 1.2 is a short, cationic peptide composed of 13 amino acid residues.[1][2] Its primary structure is defined by the specific sequence of these amino acids linked by peptide bonds. The peptide was first isolated from the skin secretions of Australian bell frogs, specifically the green and golden bell frog (Litoria aurea) and the southern bell frog (Litoria raniformis).[3][4]

The amino acid sequence of **Aurein 1.2** is: Gly-Leu-Phe-Asp-Ile-Ile-Lys-Lys-Ile-Ala-Glu-Ser-Phe-NH₂[5]

A notable feature of **Aurein 1.2**'s primary structure is the amidation of its C-terminus. This post-translational modification, where the C-terminal carboxyl group is converted to an amide, is common in antimicrobial peptides and contributes to their stability and biological activity.

Physicochemical Properties



The primary structure dictates the fundamental physicochemical properties of **Aurein 1.2**. These quantitative characteristics are summarized in the table below.

Property	Value	Reference
Amino Acid Sequence	GLFDIIKKIAESF-NH₂	
Number of Residues	13	-
Molecular Formula	C71H114N16O18	_
Molecular Weight	~1479.8 g/mol	_
Net Charge (pH 7.4)	+1	-

Experimental Determination of Primary Structure

The primary amino acid sequence of **Aurein 1.2** was determined using mass spectrometry techniques. Specifically, electrospray mass spectrometry was a key method employed for its sequence elucidation.

3.1 Methodology: Sequence Determination via Electrospray Mass Spectrometry

The general workflow for determining the primary structure of a peptide like **Aurein 1.2** using electrospray ionization mass spectrometry (ESI-MS) involves the following steps:

- Sample Preparation: The purified peptide is dissolved in a suitable solvent, typically a mixture of water, organic solvent (like acetonitrile), and a small amount of acid (like formic acid) to facilitate protonation.
- Ionization: The peptide solution is introduced into the ESI source. A high voltage is applied to a capillary needle, causing the liquid to form a fine spray of charged droplets. As the solvent evaporates from the droplets, the peptide molecules become multiply charged gaseous ions.
- Mass Analysis: The generated ions are then transferred into the mass analyzer of the mass spectrometer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Tandem Mass Spectrometry (MS/MS): To determine the sequence, precursor ions corresponding to the full-length peptide are selected and subjected to fragmentation. This is





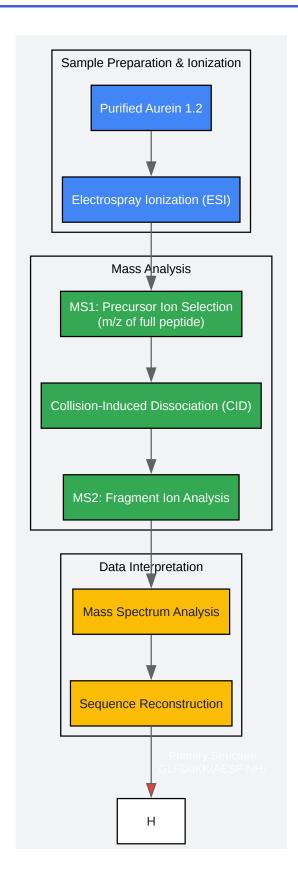


typically achieved through collision-induced dissociation (CID), where the ions collide with an inert gas, causing them to break apart at the peptide bonds.

- Fragment Ion Analysis: The resulting fragment ions (b-ions and y-ions) are then massanalyzed. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the reconstruction of the amino acid sequence.
- Data Interpretation: The resulting mass spectrum is interpreted to deduce the complete amino acid sequence of the peptide.

Below is a diagram illustrating the general workflow for peptide sequencing using mass spectrometry.





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Workflow for Primary Structure Determination of Aurein 1.2.



Significance of the Primary Structure

The primary structure of **Aurein 1.2** is fundamental to its biological function. The arrangement of hydrophobic (e.g., Leu, Ile, Phe) and cationic (Lys) residues facilitates its interaction with and disruption of microbial and cancer cell membranes. Alanine scanning studies, where each amino acid is systematically replaced with alanine, have further elucidated the contribution of individual residues to its antimicrobial and hemolytic activities, providing a deeper understanding of its structure-activity relationship. This knowledge is crucial for the rational design of synthetic analogs with enhanced potency and selectivity.

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